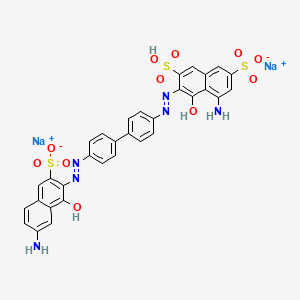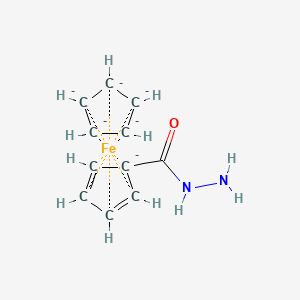
4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C8H5ClF4NO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with four fluorine atoms and an acetamido group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride typically involves the chlorosulfonation of 4-acetamido-2,3,5,6-tetrafluorobenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction conditions usually include maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts may be used to facilitate hydrolysis and substitution reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from hydrolysis.
Substituted Benzenes: Formed from various substitution reactions.
Aplicaciones Científicas De Investigación
4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl chloride groups into molecules.
Biology: Utilized in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The presence of fluorine atoms enhances the electrophilicity of the sulfonyl chloride group, making it more reactive compared to non-fluorinated analogs.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluorobenzenesulfonyl chloride: Lacks the acetamido group but has similar reactivity due to the presence of fluorine atoms.
4-Acetamidobenzenesulfonyl chloride: Lacks the fluorine atoms but has similar functional groups.
Uniqueness
4-Acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride is unique due to the combination of the acetamido group and the tetrafluorinated benzene ring. This combination enhances its reactivity and makes it a valuable reagent in various chemical synthesis processes.
Propiedades
Fórmula molecular |
C8H4ClF4NO3S |
|---|---|
Peso molecular |
305.63 g/mol |
Nombre IUPAC |
4-acetamido-2,3,5,6-tetrafluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H4ClF4NO3S/c1-2(15)14-7-3(10)5(12)8(18(9,16)17)6(13)4(7)11/h1H3,(H,14,15) |
Clave InChI |
KCIPRPJAZNWQTF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


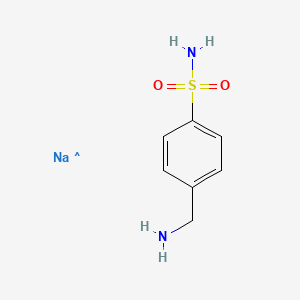
![2,3,6,7,8,9-Hexahydrobenzo[g][1,4]benzodioxine-6-carboxylic acid](/img/structure/B13773338.png)
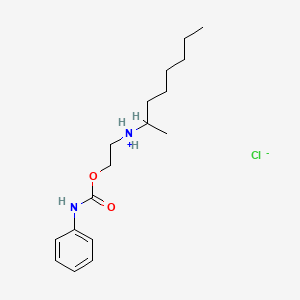
![2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]](/img/structure/B13773348.png)

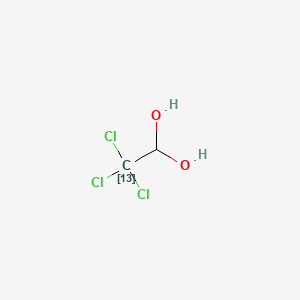
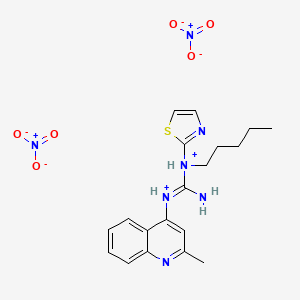



![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)

